molecular formula C24H22O2 B1599852 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde CAS No. 850559-54-5

4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde

Cat. No.: B1599852
CAS No.: 850559-54-5
M. Wt: 342.4 g/mol
InChI Key: SOGBYRYNMDXUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is an organic compound with a complex structure characterized by multiple methyl groups and aldehyde functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of a terphenyl core followed by formylation to introduce the aldehyde groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The aldehyde groups in 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Various substituted terphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology and Medicine: Investigated for its potential biological activity and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde largely depends on its functional groups. The aldehyde groups can form Schiff bases with amines, which are important in various biochemical pathways. The methyl groups can influence the compound’s reactivity and interaction with other molecules, potentially affecting its biological activity and material properties.

Comparison with Similar Compounds

    2,3,5,6-Tetramethylterephthalic Acid: Similar structure but with carboxylic acid groups instead of aldehydes.

    2,3,5,6-Tetramethylpyrazine: Contains a pyrazine ring with methyl groups, differing in core structure and functional groups.

    1,4-Bis(3’,5’-dicarboxyphenyl)-2,3,5,6-tetramethylbenzene: Similar terphenyl core with carboxylic acid groups.

Properties

IUPAC Name

4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O2/c1-15-16(2)24(22-11-7-20(14-26)8-12-22)18(4)17(3)23(15)21-9-5-19(13-25)6-10-21/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGBYRYNMDXUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C)C)C3=CC=C(C=C3)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466704
Record name [1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2',3',5',6'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850559-54-5
Record name [1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2',3',5',6'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.